molecular formula C32H33NO4 B12054153 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methyl-4-quinolinecarboxylate

2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methyl-4-quinolinecarboxylate

Cat. No.: B12054153
M. Wt: 495.6 g/mol
InChI Key: DJKPAUWYTOZVNB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methyl-4-quinolinecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities and is often used in medicinal chemistry.

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methyl-4-quinolinecarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include bromobenzo[c][1,2,5]thiadiazol and N,N-bis(4-methoxyphenyl)aniline . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline core, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydroquinolines.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methyl-4-quinolinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as:

Compared to these compounds, 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methyl-4-quinolinecarboxylate stands out due to its specific substitution pattern and the presence of both methoxyphenyl and hexylphenyl groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C32H33NO4

Molecular Weight

495.6 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C32H33NO4/c1-4-5-6-7-8-23-10-12-24(13-11-23)30-20-28(27-19-22(2)9-18-29(27)33-30)32(35)37-21-31(34)25-14-16-26(36-3)17-15-25/h9-20H,4-8,21H2,1-3H3

InChI Key

DJKPAUWYTOZVNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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